

# Application of 2,2-Dimethylsuccinic Anhydride in Proteomics Research

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## Compound of Interest

Compound Name: 2,2-Dimethylsuccinic anhydride

Cat. No.: B094382

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## Application Note & Protocol

# For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the field of proteomics, chemical derivatization of proteins is a powerful strategy to facilitate their analysis by mass spectrometry (MS). **2,2-Dimethylsuccinic anhydride** is a chemical reagent that can be employed to modify primary amino groups in proteins, specifically the N-terminus of the polypeptide chain and the  $\epsilon$ -amino group of lysine residues. This modification introduces a stable 2,2-dimethylsuccinyl group, which imparts a predictable mass shift and alters the chemical properties of the modified peptides. This application note details the potential uses of **2,2-Dimethylsuccinic anhydride** in proteomics workflows, including protocols for protein modification and subsequent analysis.

The primary applications of modifying proteins with **2,2-Dimethylsuccinic anhydride** in proteomics are twofold. Firstly, the derivatization of lysine residues blocks the cleavage site for trypsin, a commonly used protease that specifically cleaves C-terminal to lysine and arginine residues.<sup>[1]</sup> By blocking cleavage at lysine, the resulting peptides after trypsin digestion will be longer, which can be advantageous for protein identification and the characterization of other post-translational modifications. Secondly, the reaction with the primary amine neutralizes its positive charge and introduces a carboxyl group, resulting in a net negative charge at neutral

and alkaline pH. This alteration of the isoelectric point can be leveraged for specific enrichment or separation of modified proteins or peptides.

#### Chemical Principle

**2,2-Dimethylsuccinic anhydride** reacts with nucleophilic primary amines through a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond. The other carbonyl group is converted to a carboxylic acid.

## Key Applications

- **Targeted Protein Digestion:** By blocking tryptic cleavage at lysine residues, researchers can generate a specific set of peptides that are cleaved only at arginine residues. This can simplify complex protein digests and aid in targeted proteomics studies.
- **Protein Charge Modification:** The introduction of a carboxyl group for every modified amine can significantly alter the isoelectric point of a protein, which can be utilized in separation techniques like isoelectric focusing.
- **Quantitative Proteomics:** While not an isobaric labeling reagent itself, isotopically labeled versions of **2,2-Dimethylsuccinic anhydride** (e.g., containing  $^{13}\text{C}$  or  $^2\text{H}$ ) could be synthesized and used for relative quantification of proteins in different samples.

## Data Presentation

Modification of a protein with **2,2-Dimethylsuccinic anhydride** results in a specific mass increase for each derivatized primary amine. This mass shift can be precisely detected by mass spectrometry.

Table 1: Theoretical Mass Shifts upon Modification with **2,2-Dimethylsuccinic Anhydride**

Modification	Chemical Formula of Adduct	Monoisotopic Mass Shift (Da)	Average Mass Shift (Da)
2,2-Dimethylsuccinylation	$\text{C}_6\text{H}_8\text{O}_3$	128.0473	128.13

Note: The mass shift is calculated based on the addition of the 2,2-dimethylsuccinyl group ( $C_6H_8O_3$ ) and the loss of one hydrogen atom from the amine group.[2][3][4][5][6]

### Illustrative Quantitative Data

While specific quantitative proteomics data using **2,2-Dimethylsuccinic anhydride** is not readily available in the literature, the following table illustrates how data from a hypothetical quantitative experiment comparing a control and a treated sample could be presented. This example is analogous to studies using other succinylating agents.[7][8]

Table 2: Example of Quantitative Proteomics Data for Succinylated Peptides

Protein Accession	Peptide Sequence	Modification Site	Fold Change (Treated/Control)	p-value
P02768	LVVNEVTEFAKT CVADESAENCD KSLHTLFGDK	K15	2.5	0.012
Q9Y6R4	YLGKIVDLINNN CMDQKDFLVFS LDFFINDYTK	K10	-3.2	0.005
P62258	AAEKAVKEEAG GITPLSALK	K4, K8	1.8	0.045
P08670	VSLKGSYVTTL K	K4, K11	-1.5	0.033

## Experimental Protocols

### Protocol 1: Modification of Proteins with **2,2-Dimethylsuccinic Anhydride**

This protocol describes the modification of primary amines in a protein sample prior to enzymatic digestion.

Materials:

- Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 8.5)
- **2,2-Dimethylsuccinic anhydride**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M HEPES, pH 8.5
- Reducing agent (e.g., Dithiothreitol - DTT)
- Alkylating agent (e.g., Iodoacetamide - IAA)
- Desalting column

Procedure:

- Protein Solubilization and Reduction:
  - Dissolve the protein sample in 8 M urea containing 50 mM HEPES, pH 8.5.
  - Add DTT to a final concentration of 10 mM.
  - Incubate at 37°C for 1 hour.
- Alkylation:
  - Cool the sample to room temperature.
  - Add IAA to a final concentration of 25 mM.
  - Incubate in the dark at room temperature for 30 minutes.
- Buffer Exchange:
  - Remove urea, excess DTT, and IAA using a desalting column, exchanging the buffer to 50 mM HEPES, pH 8.5.
- Modification Reaction:

- Prepare a fresh stock solution of **2,2-Dimethylsuccinic anhydride** in anhydrous DMF or DMSO (e.g., 1 M).
- Add a 50-100 fold molar excess of **2,2-Dimethylsuccinic anhydride** to the protein solution. The optimal ratio should be determined empirically.
- Maintain the pH at 8.0-8.5 during the reaction by adding small aliquots of 1 M HEPES, pH 8.5 if necessary.
- Incubate the reaction at room temperature for 2 hours with gentle mixing.
- Quenching and Sample Cleanup:
  - Quench the reaction by adding Tris buffer to a final concentration of 50 mM and incubating for 15 minutes.
  - Remove excess reagent and byproducts by buffer exchange using a desalting column into a buffer suitable for downstream applications (e.g., 50 mM Ammonium Bicarbonate for trypsin digestion).

## Protocol 2: In-solution Digestion of Modified Proteins

This protocol outlines the digestion of the 2,2-dimethylsuccinylated protein sample with trypsin.

### Materials:

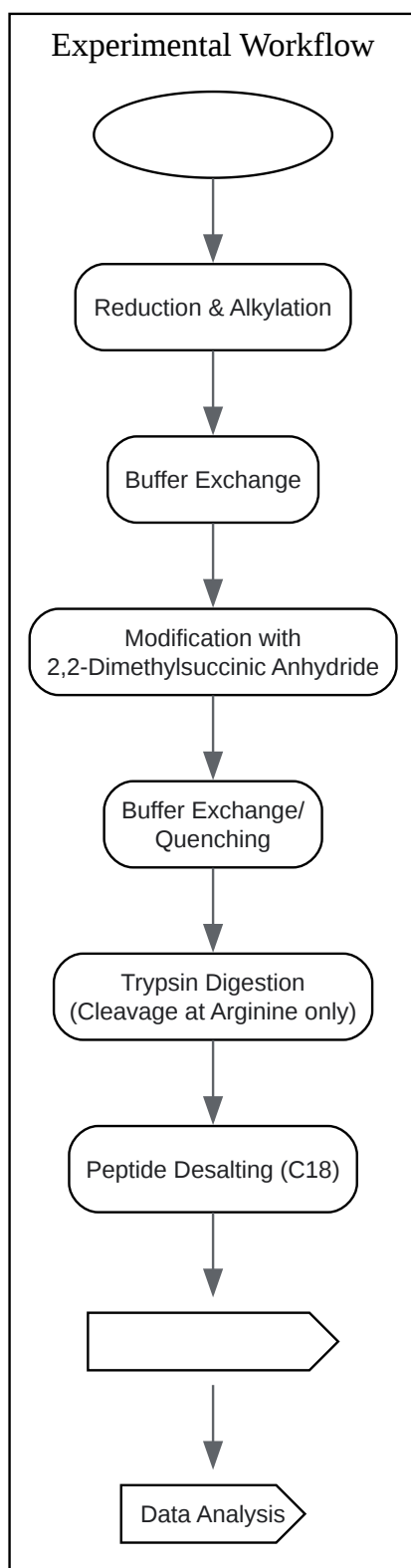
- Modified protein sample in 50 mM Ammonium Bicarbonate, pH 8.0
- Trypsin (mass spectrometry grade)
- Formic Acid

### Procedure:

- Enzymatic Digestion:
  - Add trypsin to the modified protein sample at a 1:50 (w/w) enzyme-to-protein ratio.[\[9\]](#)
  - Incubate at 37°C for 12-16 hours.[\[10\]](#)

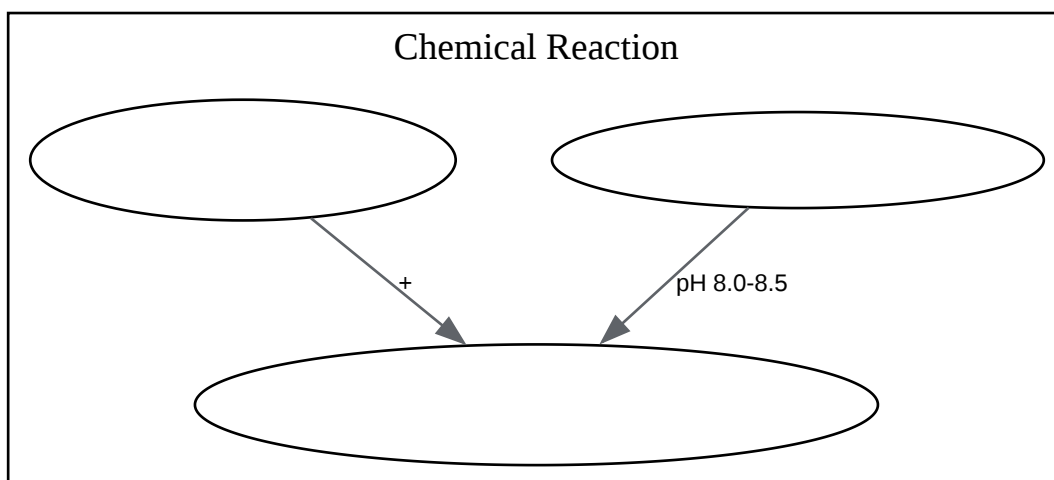
- Digestion Quenching:
  - Stop the digestion by adding formic acid to a final concentration of 1%. The pH should be below 3.
- Peptide Desalting:
  - Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
  - Elute the peptides in a solution of 50% acetonitrile, 0.1% formic acid.
- Sample Preparation for Mass Spectrometry:
  - Dry the eluted peptides in a vacuum centrifuge.
  - Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

## Visualizations



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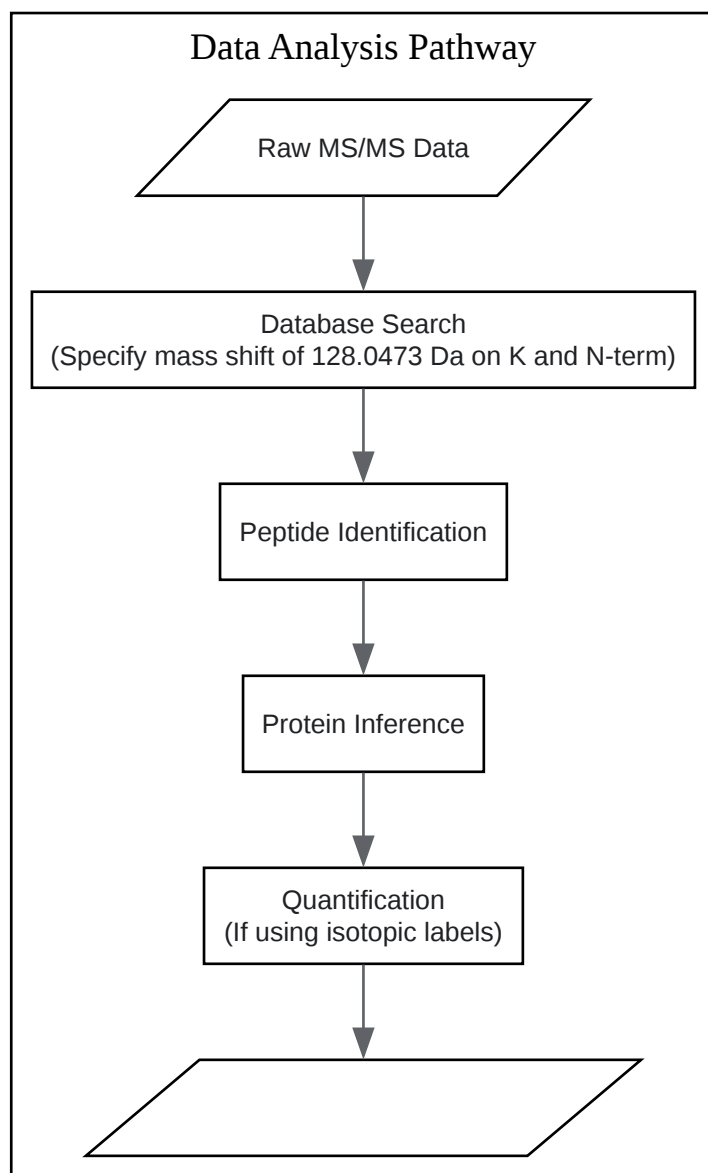
Caption: Workflow for proteomic analysis using **2,2-Dimethylsuccinic anhydride**.



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Caption: Reaction of **2,2-Dimethylsuccinic anhydride** with a primary amine on a protein.





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Caption: Bioinformatic workflow for analyzing modified peptide data.

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